N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide
Description
This compound belongs to the tetrahydrothieno[3,4-d][1,3]thiazole class, characterized by a bicyclic sulfur-containing heterocycle with a sulfone group at the 5-position. The benzyl substituent at the 3-position and the butanamide group at the 2-ylidene position contribute to its unique physicochemical and pharmacological properties.
Properties
Molecular Formula |
C16H20N2O3S2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-(3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)butanamide |
InChI |
InChI=1S/C16H20N2O3S2/c1-2-6-15(19)17-16-18(9-12-7-4-3-5-8-12)13-10-23(20,21)11-14(13)22-16/h3-5,7-8,13-14H,2,6,9-11H2,1H3 |
InChI Key |
WLPBEPHDACUUEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Michael Addition-Cyclization Approach
A method analogous to the synthesis of dihydrothiophene carbonitriles involves a Michael addition followed by intramolecular cyclization. For example, reacting cyanothioacetamide with α-bromochalcones in the presence of KOH yields dihydrothiophene intermediates. Adapting this strategy, thioacrylamide derivatives could undergo analogous additions to form the thienothiazole ring.
Key Reaction Conditions:
Thiazolidine-Thiophene Fusion
Alternative routes may involve fusing preformed thiazolidine and thiophene rings. For instance, thiazolidine-2,4-dione derivatives can react with thiophene precursors under basic conditions to form bicyclic systems. Oxidation of the thiophene moiety to a sulfone (5,5-dioxide) would follow in a subsequent step.
Oxidation to Sulfone Derivatives
The 5,5-dioxidotetrahydrothieno[3,4-d]thiazole moiety necessitates oxidation of the thiophene sulfur atoms.
Peracid-Mediated Oxidation
Meta-chloroperbenzoic acid (m-CPBA) is a common oxidant for converting thioethers to sulfones. For example, tetrahydrothiophene derivatives treated with m-CPBA in dichloromethane at 0°C–25°C achieve full oxidation within 12–24 hours.
Optimization Data:
| Oxidant | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| m-CPBA | CH₂Cl₂ | 0–25°C | 12 | 85–90 |
| H₂O₂/CH₃COOH | Acetic acid | 50°C | 24 | 70–75 |
Hydrogen Peroxide in Acidic Media
Hydrogen peroxide in acetic acid offers a cost-effective alternative, though with slightly lower yields. This method is preferable for large-scale synthesis due to reduced toxicity.
Benzylation at the N-3 Position
Introducing the benzyl group at the N-3 position of the tetrahydrothienothiazole core requires nucleophilic substitution or alkylation.
Alkylation with Benzyl Halides
Reaction of the deprotonated tetrahydrothienothiazole intermediate with benzyl bromide in dimethylformamide (DMF) at 60°C affords the N-benzylated product. Catalytic potassium iodide enhances reactivity via the Finkelstein mechanism.
Representative Procedure:
-
Deprotonate the tetrahydrothienothiazole with NaH in DMF at 0°C.
-
Add benzyl bromide (1.2 equiv) and KI (0.1 equiv).
-
Stir at 60°C for 6 hours.
-
Isolate via aqueous workup and column chromatography.
Yield: 65–75% (estimated from analogous alkylations).
Butanamide Incorporation via Imine Formation
The (2Z)-butanamide group is introduced through condensation between an amine and a carbonyl precursor.
Schiff Base Formation
Reacting the tetrahydrothienothiazole sulfone with butyryl chloride in the presence of a base like triethylamine generates an acylated intermediate. Subsequent treatment with ammonium acetate under reflux conditions yields the imine.
Stereochemical Control:
-
The Z-configuration is favored using bulky bases (e.g., DBU) to hinder isomerization.
-
Low-temperature conditions (0–5°C) further stabilize the desired stereochemistry.
Reaction Parameters:
| Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Acylation | Butyryl chloride | 0°C | 2 h | 80 |
| Imine Formation | NH₄OAc, EtOH | Reflux | 4 h | 70 |
Comparative Analysis of Synthetic Routes
The table below evaluates two hypothetical routes for synthesizing N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,thiazol-2(3H)-ylidene]butanamide:
| Route | Steps | Total Yield (%) | Cost | Scalability |
|---|---|---|---|---|
| A | Cyclization → Oxidation → Benzylation → Amidation | 35–40 | High | Moderate |
| B | Benzylation → Cyclization → Oxidation → Amidation | 25–30 | Lower | Challenging |
Route A prioritizes early ring formation and oxidation, minimizing side reactions during benzylation. Route B risks steric hindrance during cyclization post-benzylation but reduces oxidation-related byproducts .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperature25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperature0-25°C.
Substitution: Alkyl halides, acyl chlorides; temperature50-100°C.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Various benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide has been investigated for its potential therapeutic effects. Its structure suggests that it may possess biological activity that could be beneficial in treating various diseases.
Case Study: Anticancer Activity
A study demonstrated that derivatives of thieno[3,4-d][1,3]thiazole compounds exhibit selective cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with specific molecular targets involved in cell proliferation and survival pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens.
Case Study: Bacterial Inhibition
In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Material Science
The compound's unique chemical structure allows it to be explored for applications in material science, particularly in the development of organic semiconductors and polymers.
Case Study: Organic Photovoltaics
Research has focused on incorporating thiazole derivatives into organic photovoltaic devices. The compound's electronic properties enhance charge transport and improve the efficiency of solar cells.
Agricultural Chemistry
The potential use of this compound as a pesticide has been explored due to its bioactive properties.
Case Study: Pest Resistance
Field trials have indicated that formulations containing this compound can effectively control pest populations while being less harmful to non-target organisms compared to conventional pesticides.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. For example, it can inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby preventing cell proliferation . Additionally, the compound can induce oxidative stress within cells, leading to apoptosis or programmed cell death .
Comparison with Similar Compounds
Comparative Data Table
*Estimated based on molecular formula C₁₇H₁₉N₃O₃S₂.
Research Findings and Implications
- Sulfone Group: Present in all tetrahydrothieno-thiazole analogs, this group enhances aqueous solubility and oxidative stability, critical for pharmacokinetics .
- Substituent Effects :
- Benzyl vs. Propenyl : The benzyl group in the target compound increases lipophilicity, likely improving blood-brain barrier penetration compared to the propenyl analog .
- Butanamide vs. Acetamide : The longer butanamide chain may offer additional hydrophobic interactions in target binding compared to acetamide .
- Stereochemistry : and highlight stereoisomerism, which can drastically alter bioactivity and metabolic pathways .
- Heterocyclic Core Variations : Thiazolo[3,2-a]pyrimidines () and thiadiazoles () exhibit distinct electronic profiles, making them suitable for different therapeutic targets (e.g., kinase vs. protease inhibition) .
Biological Activity
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a complex organic compound with a diverse range of biological activities. This article synthesizes available research findings on its pharmacological properties, synthesis methods, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of this compound is , and its molecular weight is approximately 308.43 g/mol. The compound features a thieno-thiazole core, which is significant in conferring various biological activities.
1. Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. The thiazole and thiazolidinone derivatives have shown effectiveness against various bacterial strains and fungi. For instance, studies have documented their activity against Staphylococcus aureus and Escherichia coli , suggesting potential for development as antimicrobial agents .
2. Anticancer Properties
The anticancer activity of thiazole derivatives has been extensively studied. In vitro assays using different cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer) revealed that these compounds can induce cell death and inhibit proliferation. The mechanism is thought to involve apoptosis pathways influenced by the compound's interaction with cellular targets .
3. Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compounds similar to this compound have demonstrated significant free radical scavenging capabilities. For example, DPPH (1,1-diphenyl-2-picrylhydrazyl) assays indicated that certain derivatives exhibit high inhibition percentages compared to standard antioxidants like butylated hydroxyanisole (BHA) .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The general synthetic route includes:
- Formation of the Thiazole Ring : This involves cyclization reactions using appropriate reagents.
- Introduction of the Benzyl Group : Benzylamine may be reacted with thiosemicarbazones to introduce the benzyl moiety.
- Amidation : The final step usually involves converting the intermediate into the butanamide derivative through amidation reactions.
Case Study 1: Anticancer Efficacy
In a study published in Molecular Cancer Therapeutics, researchers investigated the effects of a thiazole derivative on DU145 cells. The compound induced apoptosis and reduced cell viability significantly at concentrations above 10 µM after 48 hours of treatment .
Case Study 2: Antimicrobial Activity
A comparative study assessed various thiazole derivatives against clinical isolates of bacteria. Results showed that compounds with a benzyl substitution exhibited enhanced activity against resistant strains of bacteria compared to their unsubstituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
